1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C9H18Cl2N4 |
|---|---|
Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(2-ethyl-1,2,4-triazol-3-yl)methyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-13-9(11-7-12-13)6-10-5-8-3-4-8;;/h7-8,10H,2-6H2,1H3;2*1H |
InChI Key |
OHSQTCNBQWETLD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CNCC2CC2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Key Intermediate Formation
Triazole Core Construction
The 1,2,4-triazole ring is typically synthesized via cyclocondensation or cyclization reactions. A common approach involves reacting hydrazine derivatives with nitriles or imidates under controlled conditions:
- Method A : Hydrazine hydrate reacts with ethyl isocyanoacetate in ethanol at 60°C to form 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde, which is subsequently reduced to the corresponding amine.
- Method B : Methylhydrazine sulfate reacts with chloroacetamide in tetrahydrofuran (THF) and acetic acid to yield 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride, a precursor for further functionalization.
Table 1: Triazole Core Synthesis Conditions
| Method | Reagents | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| A | Hydrazine hydrate, ethyl isocyanoacetate | Ethanol | 60°C | 72% | |
| B | Methylhydrazine sulfate, chloroacetamide | THF/AcOH | 50°C | 68% |
Introduction of the Cyclopropyl Group
The cyclopropyl moiety is introduced via nucleophilic substitution or alkylation:
- Method C : Cyclopropylamine reacts with cyanuric chloride in toluene, followed by neutralization with sodium hydroxide to form N-cyclopropyl intermediates.
- Method D : Cyclopropylboronic acid undergoes Suzuki-Miyaura coupling with halogenated triazole derivatives using Pd(PPh₃)₄ as a catalyst.
Table 2: Cyclopropylation Strategies
| Method | Substrate | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|---|
| C | Cyanuric chloride, cyclopropylamine | None | Toluene | 81% | |
| D | 4-Bromo-1H-1,2,4-triazole | Pd(PPh₃)₄ | Dioxane | 76% |
Final Coupling and Functionalization
Reductive Amination
The methanamine linker is introduced via reductive amination between the triazole-aldehyde intermediate and cyclopropylamine:
N-Alkylation
Direct alkylation of the triazole nitrogen with chloroethylcyclopropane in the presence of potassium carbonate achieves selective N-ethylation:
- Method F : 1H-1,2,4-triazole reacts with 1-chloro-2-ethylcyclopropane in dimethylformamide (DMF) at 80°C.
Table 3: Coupling Reaction Parameters
| Method | Reagents | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| E | NaBH₃CN, MeOH | RT, 12h | 65% | 95% | |
| F | K₂CO₃, DMF | 80°C, 6h | 58% | 90% |
Optimization and Scale-Up Challenges
Analytical Validation
Spectroscopic Characterization
Industrial-Scale Synthesis
Synthetic Limitations and Alternatives
Challenges in Triazole Stability
1,2,4-Triazoles decompose above 150°C, requiring low-temperature storage and inert atmospheres during synthesis.
Alternative Routes
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) constructs the triazole core in higher yields (89%) but introduces copper residues.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or amines replace functional groups on the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halides (e.g., NaCl, KBr) in polar solvents like water or acetone.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles or methanamines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in the field of medicinal chemistry, particularly as a potential therapeutic agent. Its triazole moiety is known for various pharmacological activities.
Antifungal Activity
Triazoles are widely recognized for their antifungal properties. Research indicates that compounds similar to 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine exhibit significant antifungal activity against various strains of fungi. A study demonstrated that derivatives of triazoles can inhibit fungal growth by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has been evaluated against various human cancer cell lines through the National Cancer Institute's protocols. The results indicated a mean growth inhibition (GI) value that suggests potential efficacy in cancer treatment. For instance, a related triazole compound displayed an average GI50 value of approximately 15.72 μM against tested tumor cells .
Agricultural Applications
In agriculture, compounds containing triazole structures are often utilized as fungicides. The application of this compound could enhance crop protection strategies against fungal pathogens.
Case Study: Crop Protection
A case study on the use of triazole fungicides revealed their effectiveness in controlling diseases such as rust and powdery mildew in crops like wheat and barley. The incorporation of this compound into agricultural formulations could potentially improve efficacy while reducing the environmental impact compared to traditional fungicides.
Material Science Applications
The unique structural features of this compound also open avenues in material science for the development of new materials with specific properties.
Polymer Chemistry
Research into polymer blends incorporating triazole compounds has shown enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can lead to materials suitable for high-performance applications in electronics and coatings.
Data Table: Summary of Applications
| Application Area | Specific Use | Observed Benefits |
|---|---|---|
| Medicinal Chemistry | Antifungal | Inhibits ergosterol biosynthesis |
| Anticancer | Significant growth inhibition in tumor cells | |
| Agriculture | Crop Protection | Effective against fungal diseases |
| Material Science | Polymer Development | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, leading to the desired biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, the compound is compared to structurally related analogs. Key differences in substituents, molecular weight, and biological activity are summarized below.
Table 1: Structural and Functional Comparison of 1-cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine and Analogs
Key Findings:
Structural Variations and Biological Impact: The cyclopropyl group in the target compound confers rigidity and metabolic stability compared to linear alkyl chains (e.g., methyl or ethyl in ). This is critical for reducing off-target interactions in drug design . Triazole isomerism: 1,2,4-triazole derivatives (target compound, ) exhibit different electronic properties compared to 1,2,3-triazoles (). For example, 1,2,4-triazoles are more resistant to hydrolysis, enhancing compound stability . Conversely, aromatic substituents (e.g., phenethyl in ) enhance π-π stacking interactions but may reduce solubility.
Synthetic Accessibility :
- Click chemistry (azide-alkyne cycloaddition) is widely used for triazole synthesis (). The target compound could be synthesized via similar methods, substituting cyclopropylamine for alkyne or azide precursors.
- Crystallographic tools like SHELX () and ORTEP () are critical for verifying structural configurations, especially for chiral centers and salt forms (e.g., hydrochloride in ).
Applications :
- The target compound’s balance of lipophilicity (ethyl group) and stability (cyclopropyl) positions it as a versatile intermediate in antifungal and antiviral drug development.
- In contrast, the dihydrochloride salt in offers improved aqueous solubility, favoring formulations for injectable therapeutics.
Biological Activity
1-Cyclopropyl-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]methanamine, also known by its CAS number 1855890-88-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 253.17 g/mol. The compound features a cyclopropyl group and a triazole moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 1855890-88-8 |
| Molecular Formula | C9H18Cl2N4 |
| Molecular Weight | 253.17 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit notable antimicrobial activity. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens.
Case Study: Antifungal Activity
In studies evaluating antifungal activity, derivatives of triazoles have shown effectiveness against Candida albicans and Aspergillus niger. For instance, compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) ranging from 3.92 to 4.23 mM against these fungi .
Antibacterial Properties
The compound's structure may also confer antibacterial properties. A study highlighted that triazole derivatives exhibited varied activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures showed MIC values as low as 0.7 µg/mL against Staphylococcus aureus .
Table: Antibacterial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Triazole Derivative A | 0.7 | Staphylococcus aureus |
| Triazole Derivative B | 3.91 | Escherichia coli |
| 1-Cyclopropyl-N-(triazole) | Varies | Various |
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of key enzymes or pathways in pathogens. For instance, triazoles can inhibit ergosterol biosynthesis in fungi or disrupt bacterial cell wall synthesis.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications on the cyclopropyl or triazole rings can significantly enhance efficacy and selectivity against specific pathogens.
Key Findings:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
